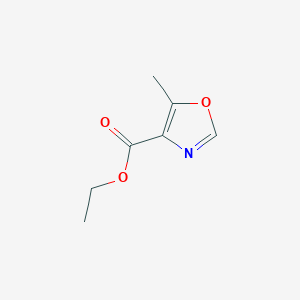

Ethyl 5-Methyloxazole-4-carboxylate

Descripción

Significance as a Heterocyclic Compound in Chemical Sciences

Ethyl 5-methyloxazole-4-carboxylate belongs to the oxazole (B20620) family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. semanticscholar.org The oxazole nucleus is a crucial scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. semanticscholar.orgjournalajst.com These compounds can interact with various enzymes and receptors through non-covalent bonds, leading to diverse physiological functions. semanticscholar.orgjournalajst.com The unique arrangement of atoms within the oxazole ring of this compound imparts specific chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. lookchem.com

Overview of Research Trajectories for Oxazole Derivatives

Research into oxazole derivatives has a rich history, dating back to the late 19th century. The development of synthetic methodologies, such as the Fischer oxazole synthesis, paved the way for the creation of a vast library of oxazole-containing compounds. Modern research continues to explore new synthetic routes and applications for these derivatives. tandfonline.com The focus has largely been on their potential in pharmaceutical and materials science. numberanalytics.com Oxazole derivatives are investigated for their roles as enzyme inhibitors, receptor ligands, and as components in the development of novel therapeutic agents. numberanalytics.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBNOPBTDKFKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480754 | |

| Record name | Ethyl 5-Methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32968-44-8 | |

| Record name | Ethyl 5-Methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The fundamental properties of ethyl 5-methyloxazole-4-carboxylate are crucial for its application in various chemical reactions.

| Property | Value |

| IUPAC Name | ethyl 5-methyl-1,3-oxazole-4-carboxylate |

| CAS Number | 32968-44-8 |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Boiling Point | 208.5±20.0 °C (Predicted) |

| Density | 1.139±0.06 g/cm³ (Predicted) |

| pKa | -0.92±0.10 (Predicted) |

Data sourced from multiple scientific databases. lookchem.com

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Cycloaddition Reactions, Including Ketene (B1206846) Intermediates

The formation of the oxazole (B20620) ring in compounds like ethyl 5-methyloxazole-4-carboxylate can be achieved through various synthetic strategies, with cycloaddition reactions being a prominent method. While direct [3+2] cycloaddition reactions are a common route to five-membered heterocycles, the synthesis of polysubstituted oxazoles often proceeds through multi-step sequences that may involve intermediates that undergo cyclization.

One of the classical methods for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones. nih.govresearchgate.netnih.gov The mechanism proceeds through the dehydration of the α-acylamino ketone in the presence of an acid catalyst. nih.gov For a compound like this compound, a plausible precursor would be an ethyl 2-(acylamino)-3-oxobutanoate. The reaction is believed to proceed via an intermediate that undergoes cyclization to form the oxazole ring. nih.gov

Another relevant synthetic route is the Van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.orgmdpi.com This reaction involves the condensation of an aldehyde with TosMIC. organic-chemistry.orgwikipedia.org The mechanism involves the formation of an oxazoline (B21484) intermediate, which then eliminates the tosic acid to form the oxazole ring. mdpi.com While this method is primarily for 5-substituted oxazoles, modifications could potentially lead to 4,5-disubstituted derivatives.

The involvement of ketene intermediates has been proposed in certain oxazole syntheses. For instance, in reactions involving the transformation of 2-acyl-2H-azirines, the intermediacy of ketenimine has been supported by both experimental and computational results under strongly basic conditions. youtube.comorganic-chemistry.org These highly reactive intermediates can undergo cyclization to form the oxazole ring.

Furthermore, the photo-oxidation of oxazoles can proceed via a [4+2]-cycloaddition of singlet oxygen to the oxazole ring, leading to the formation of an endoperoxide intermediate. cdu.edu.au This reaction highlights the diene-like character of the oxazole ring system.

Kinetic Studies of Oxazole Formation and Transformation Pathways

Kinetic studies are essential for understanding the rate-determining steps and optimizing reaction conditions for the synthesis and transformation of this compound.

The kinetics of the photo-oxidation of oxazoles have been investigated, revealing that the reaction often follows pseudo-first-order kinetics. cdu.edu.au Studies on substituted oxazoles have shown that the reaction rate can be influenced by the electronic effects of the substituents on the oxazole ring. For example, the rate of photo-oxidation of 4-methyl-2,5-diphenyloxazole was found to be slightly higher than that of unsubstituted oxazole, which can be attributed to the electronic effect of the functional groups. cdu.edu.au

In the context of synthetic pathways, kinetic deprotonation is a key step in certain functionalization reactions of oxazoles. For instance, the kinetic C-4 deprotonation of a 5-bromo-2-phenylthio-1,3-oxazole has been shown to initially form a C-4 lithium species, which can then isomerize to a more stable C-5 lithiated species. nih.gov This "halogen dance" isomerization is a facile process with significant synthetic utility for preparing polysubstituted oxazoles. nih.gov Understanding the kinetics of such rearrangements is crucial for controlling the regioselectivity of subsequent electrophilic trapping.

The table below summarizes kinetic data for related oxazole reactions, providing a basis for estimating the reactivity of this compound.

| Reaction | Reactants | Rate Constant (M⁻¹s⁻¹) | Temperature (K) | Reference |

| Photo-oxidation | Unsubstituted Oxazole + ¹O₂ | 0.94 x 10⁶ | 300 | cdu.edu.au |

| Photo-oxidation | 4-Methyl-2,5-diphenyloxazole + ¹O₂ | 1.14 x 10⁶ | 300 | cdu.edu.au |

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, predicting transition state geometries, and calculating activation energies for the formation and reactions of heterocyclic compounds like this compound. irjweb.comnih.gov

DFT calculations can be employed to study the thermodynamics and kinetics of various synthetic routes to oxazoles. For example, computational studies on the Robinson-Gabriel synthesis can help in understanding the energetics of the cyclodehydration step and the role of the acid catalyst. researchgate.net Similarly, the mechanism of the Van Leusen oxazole synthesis can be modeled to understand the formation and subsequent elimination from the oxazoline intermediate. organic-chemistry.orgwikipedia.org

For cycloaddition reactions, DFT can predict whether a reaction will proceed via a concerted or a stepwise mechanism and can explain the observed regioselectivity. researchgate.net In the case of reactions involving ketene intermediates, computational studies can help to identify the transition states for the formation and cyclization of these reactive species. youtube.comorganic-chemistry.org

The electronic properties of oxazole derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated to predict their reactivity towards electrophiles and nucleophiles. irjweb.com The molecular electrostatic potential (MEP) surface can also be calculated to identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. irjweb.com

The table below presents some key parameters that can be obtained from DFT calculations on oxazole derivatives, which are crucial for predicting their reactivity.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and stability of the molecule. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction | Determines the rate of the reaction. |

| Transition State Geometry | The geometry of the molecule at the highest point on the reaction coordinate | Provides insight into the mechanism of the reaction. |

Derivatization and Functionalization Strategies of Ethyl 5 Methyloxazole 4 Carboxylate

Transformations at the Oxazole (B20620) Ring System

The functionalization of the oxazole ring is a key strategy for modifying the core scaffold of the molecule. The inherent reactivity of the ring positions is influenced by the existing methyl group at C-5 and the ethyl carboxylate group at C-4.

Regioselective Functionalization at C-2, C-4, and C-5 Positions

The oxazole ring possesses distinct electronic characteristics that guide the regioselectivity of substitution reactions. The C-2 position is generally the most electrophilic and acidic site on the oxazole ring, making it a primary target for functionalization via deprotonation followed by reaction with an electrophile. However, the substituents at C-4 (ethyl carboxylate) and C-5 (methyl) significantly modulate this reactivity. The electron-withdrawing nature of the ester at C-4 decreases the electron density of the ring, while the electron-donating methyl group at C-5 has the opposite effect. Research into palladium-catalyzed direct C-H coupling with halides has been explored as a method for regiocontrolled functionalization of oxazole-4-carboxylates. lookchem.com

Electrophilic and Nucleophilic Substitution Reactions

The substituted oxazole ring can undergo both electrophilic and nucleophilic substitution, although the electron-withdrawing ester group generally makes it more amenable to nucleophilic attack or reactions at the other ring positions. nih.govnih.gov

Electrophilic Substitution: Direct electrophilic substitution on the oxazole ring is challenging due to the ring's relatively low electron density compared to other heterocycles, a result of the electronegative oxygen and nitrogen atoms and the C-4 ester group. Reactions would typically be directed by the activating methyl group.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) reactions are more common on heteroaromatic rings that are either electron-deficient or possess a good leaving group. rsc.org For Ethyl 5-Methyloxazole-4-carboxylate, substitution would likely require prior functionalization of the ring to introduce a suitable leaving group. For instance, halogenation of the ring could provide a substrate for subsequent nucleophilic displacement. rsc.org

Oxidation to Corresponding Oxazole Derivatives

The oxidation of the oxazole ring or its substituents can lead to new derivatives. While specific studies on the oxidation of this compound are not detailed in the surveyed literature, general reactions on oxazole rings can include oxidation of alkyl substituents or N-oxidation of the ring nitrogen, although the latter is less common for oxazoles compared to other azoles.

Reduction Reactions of the Oxazole Ring System

Reduction of the oxazole ring can lead to ring-opened products or saturated oxazolidine (B1195125) derivatives. These transformations typically require strong reducing agents and can result in a loss of aromaticity. Specific methodologies for the reduction of the this compound ring system are not prominently featured in available research, indicating it may be a less common synthetic strategy.

Reactions Involving the Ester Moiety

The ethyl ester group at the C-4 position is a key handle for a variety of chemical transformations, most notably hydrolysis to the corresponding carboxylic acid, which can then be further derivatized.

Ester Hydrolysis and Carboxylic Acid Derivatization

The hydrolysis of the ethyl ester to 5-Methyloxazole-4-carboxylic acid is a fundamental transformation. This reaction can be achieved under acidic conditions. For the closely related isomer, ethyl 5-methylisoxazole-4-carboxylate, hydrolysis has been effectively carried out by refluxing with a mixture of acids, such as acetic acid, water, and concentrated HCl, or with 60% aqueous sulfuric acid. google.comnih.govresearchgate.net The latter method was noted to reduce reaction time and the formation of by-products compared to an acetic acid/HCl mixture. google.com

The resulting 5-Methyloxazole-4-carboxylic acid is a stable, solid compound that serves as a crucial building block for further derivatization. sigmaaldrich.com A primary example of derivatization is the conversion of the carboxylic acid into a more reactive acyl chloride. This is typically accomplished by treating the acid with thionyl chloride, a standard procedure for preparing acyl chlorides from carboxylic acids. google.com This acyl chloride can then be used to form amides, esters, and other carboxylic acid derivatives.

Table 1: Hydrolysis and Derivatization of the Ester Moiety Note: The following reaction conditions are described for the closely related isomer, 5-methylisoxazole-4-carboxylate derivatives, and are presented as representative examples.

| Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrolysis | Ethyl 5-methylisoxazole-4-carboxylate | 60% aqueous H₂SO₄, reflux at 80-88 °C for ~3.5 hours. | 5-Methylisoxazole-4-carboxylic acid | google.com |

| Hydrolysis | Ethyl 5-methylisoxazole-4-carboxylate | Acetic acid, water, concentrated HCl, reflux for 10 hours. | 5-Methylisoxazole-4-carboxylic acid | nih.gov |

| Acyl Halide Formation | 5-Methylisoxazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | 5-Methylisoxazole-4-carbonyl chloride | google.com |

Transesterification Reactions

The ethyl ester functional group at the C4 position of this compound is a key handle for derivatization through transesterification. This reaction involves the substitution of the ethyl group of the ester with a different alkyl or aryl group from an alcohol, providing a straightforward method to modulate the steric and electronic properties of the molecule. The ester functionality is a well-established reactive site for such modifications. smolecule.com

The process is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, a proton source protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the incoming alcohol. Conversely, base-catalyzed transesterification, often employing an alkoxide corresponding to the desired alcohol, proceeds by increasing the nucleophilicity of the alcohol.

To ensure a high yield of the desired product, the reaction equilibrium is generally shifted by using a large excess of the reactant alcohol. This strategy is particularly important given the reversible nature of the reaction. The specific conditions, including catalyst choice, temperature, and reaction time, would be optimized depending on the specific alcohol being introduced.

General Reaction Scheme for Transesterification:

This method allows for the synthesis of a library of analogous esters, which can be instrumental in structure-activity relationship (SAR) studies for developing new pharmaceutical agents or functional materials.

Cross-Coupling Reactions for Advanced Oxazole Structures

Transition-metal-catalyzed cross-coupling reactions represent one of the most powerful tools for elaborating the oxazole core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These methods are fundamental for synthesizing advanced, highly functionalized oxazole structures.

The Suzuki-Miyaura coupling is a robust method for creating C-C bonds between a halogenated organic compound and an organoboron species, typically a boronic acid or ester, using a palladium catalyst. For this compound, this strategy first requires regioselective halogenation of the oxazole ring to create a suitable precursor.

The most reactive site for deprotonation on the oxazole ring is the C2 position, which is more electron-deficient than the C4 or C5 positions. pharmaguideline.comwikipedia.org Therefore, a common route to a halogenated precursor involves metallation at the C2 position using a strong base (e.g., n-butyllithium), followed by quenching the resulting lithio-oxazole intermediate with an electrophilic halogen source (e.g., Br₂ or N-bromosuccinimide). This yields a 2-halo-5-methyloxazole-4-carboxylate derivative. The use of brominated analogs is a known strategy for preparing substrates for subsequent cross-coupling reactions.

Once the halogenated oxazole precursor is synthesized, it can be coupled with a variety of aryl or heteroaryl boronic acids under standard Suzuki-Miyaura conditions. This reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. The reaction demonstrates broad functional group tolerance, making it a highly versatile tool for creating complex biaryl and heteroaryl-aryl structures.

Table 1: Key Components for a Representative Suzuki-Miyaura Coupling Reaction

| Component | Role | Example |

| Halogenated Oxazole | Electrophilic Partner | Ethyl 2-bromo-5-methyloxazole-4-carboxylate |

| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid |

| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, DMF |

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed cross-couplings are pivotal for functionalizing the oxazole ring. Direct C-H activation/arylation has emerged as a particularly step-economical alternative, as it circumvents the need for pre-functionalization (i.e., halogenation) of the oxazole substrate.

Research has demonstrated that direct arylation of oxazoles can be achieved with high regioselectivity. For substrates like ethyl oxazole-4-carboxylate, palladium-catalyzed C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents, often controlled by the choice of specific phosphine (B1218219) ligands. organic-chemistry.org This allows for selective functionalization at either the C2 or C5 position, depending on the desired product. These reactions can be performed with a range of aryl and heteroaryl halides, including chlorides, bromides, and iodides. organic-chemistry.org

Other notable cross-coupling reactions applicable to the oxazole scaffold include the Heck, Sonogashira, and Stille reactions, which allow for the introduction of alkenyl, alkynyl, and organotin groups, respectively, further expanding the chemical space accessible from this compound.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Oxazole Functionalization

| Reaction Name | Bond Formed | Key Reagents | Catalyst System (Typical) |

| Suzuki-Miyaura | C(sp²)-C(sp²) | Halogenated Oxazole + Boronic Acid/Ester | Pd(0) catalyst, Base |

| Direct C-H Arylation | C(sp²)-C(sp²) | Oxazole + Aryl Halide | Pd catalyst, Ligand, Base |

| Heck | C(sp²)-C(sp²) (alkenyl) | Halogenated Oxazole + Alkene | Pd catalyst, Base |

| Sonogashira | C(sp²)-C(sp) (alkynyl) | Halogenated Oxazole + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base |

| Stille | C(sp²)-C(sp²) | Halogenated Oxazole + Organostannane | Pd catalyst |

Synthesis of Polycyclic and Fused Heterocyclic Systems Incorporating the Oxazole Moiety

The oxazole ring can serve as a valuable building block in the synthesis of more complex polycyclic and fused heterocyclic systems, most notably through cycloaddition reactions. The Diels-Alder reaction, where the oxazole functions as an azadiene (a diene containing a nitrogen atom), is a classic and powerful method for constructing six-membered rings. pharmaguideline.com

In this transformation, the oxazole reacts with a dienophile, such as an alkene or an alkyne. The reaction proceeds through an initial [4+2] cycloaddition to form a bicyclic intermediate containing an oxygen bridge. wikipedia.org This adduct is often unstable and can be readily converted to a substituted pyridine (B92270) derivative upon elimination of water, typically under acidic conditions. Electron-releasing substituents on the oxazole ring are known to facilitate this reaction. pharmaguideline.com

When this compound is used as the diene component, it can react with various dienophiles to generate highly substituted pyridine structures. For example, reaction with an alkyne dienophile would lead to a pyridine core bearing the methyl group and the carboxylate ester from the original oxazole, along with the two substituents from the alkyne. This strategy provides a convergent route to complex pyridines, which are themselves prevalent structures in pharmaceuticals and agrochemicals.

General Scheme for Oxazole-Diels-Alder Reaction:

This synthetic pathway highlights the utility of the oxazole ring not just as a stable aromatic core, but also as a reactive intermediate for constructing other important heterocyclic systems.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For ethyl 5-methyloxazole-4-carboxylate, both one-dimensional and multi-dimensional NMR methods are employed for unambiguous structural assignment. While specific spectral data for this compound is not publicly available, analysis of closely related analogs such as ethyl 5-methyl-2-phenyloxazole-4-carboxylate provides significant insight into the expected spectral features. amazonaws.com

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals corresponding to the ethyl ester and methyl group protons are expected. The ethyl group will manifest as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. amazonaws.com The methyl group attached to the oxazole (B20620) ring would appear as a sharp singlet. The proton on the oxazole ring itself would also produce a characteristic signal.

For a representative analog, ethyl 5-methyl-2-phenyloxazole-4-carboxylate, the ¹H NMR spectrum (in CDCl₃) shows a quartet for the ethyl methylene protons at approximately 4.46 ppm and a triplet for the ethyl methyl protons around 1.46 ppm. The methyl group on the oxazole ring appears as a singlet at about 2.74 ppm. amazonaws.com The aromatic protons of the phenyl group are observed in the range of 7.48-8.13 ppm. amazonaws.com

Table 1: Representative ¹H NMR Data for an this compound Analog

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

| Ethyl (-OCH₂CH₃) | ~4.46 | Quartet |

| Ethyl (-OCH₂CH₃) | ~1.46 | Triplet |

| Methyl (-CH₃) | ~2.74 | Singlet |

| Aromatic (C₆H₅) | ~7.48-8.13 | Multiplet |

Note: Data is for ethyl 5-methyl-2-phenyloxazole-4-carboxylate and serves as a representative example. amazonaws.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the ethyl and methyl groups.

In the case of ethyl 5-methyl-2-phenyloxazole-4-carboxylate, the carbonyl carbon of the ester typically resonates at approximately 162.4 ppm. amazonaws.com The carbons of the oxazole ring appear in the region of 126.2 to 159.6 ppm. amazonaws.com The ethyl group carbons show signals around 60.9 ppm (-OCH₂-) and 14.3 ppm (-CH₃), while the methyl group on the ring is observed at about 12.2 ppm. amazonaws.com

Table 2: Representative ¹³C NMR Data for an this compound Analog

| Carbon Atom | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~162.4 |

| Oxazole Ring Carbons | ~126.2 - 159.6 |

| Ethyl (-OCH₂) | ~60.9 |

| Ethyl (-CH₃) | ~14.3 |

| Methyl (-CH₃) on Ring | ~12.2 |

Note: Data is for ethyl 5-methyl-2-phenyloxazole-4-carboxylate and serves as a representative example. amazonaws.com

Multi-Dimensional NMR Techniques for Complex Structures

For more complex heterocyclic structures, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. ipb.ptnih.gov

COSY spectra reveal proton-proton coupling networks, helping to connect adjacent protons within the ethyl group.

HSQC provides direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the ethyl and methyl groups to their corresponding carbon signals. libretexts.org

HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity across the entire molecule, for instance, linking the ethyl group to the carbonyl carbon and the methyl group to the oxazole ring. libretexts.org

These techniques, while not specifically documented in publicly available literature for this compound itself, are standard procedures for the structural confirmation of novel heterocyclic compounds. ipb.pt

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-Orbitrap)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of the molecule. rsc.org Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing fragmentation and clearly indicating the molecular weight. rsc.org

For ethyl 5-methyl-2-phenyloxazole-4-carboxylate, the calculated exact mass for the molecular ion (M⁺) is 231.0897, with experimental values found to be in close agreement at 231.0895, confirming the molecular formula C₁₃H₁₃NO₃. amazonaws.com Similar precision would be expected for this compound.

The fragmentation of this compound under mass spectrometric conditions would likely involve characteristic losses of the ethyl and carbonyl groups. Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt) and the loss of the entire ester group (-COOEt). The stability of the resulting oxazole ring would influence the subsequent fragmentation.

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O bonds, and the vibrations of the oxazole ring.

In the IR spectrum of the analog ethyl 5-methyl-2-phenyloxazole-4-carboxylate, a strong absorption band corresponding to the C=O stretching of the ester is observed around 1713 cm⁻¹. amazonaws.com The C-O stretching vibrations of the ester and the oxazole ring would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. amazonaws.com The C-H stretching of the alkyl groups would be observed just below 3000 cm⁻¹.

Table 3: Representative IR Absorption Data for an this compound Analog

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1713 |

| C-O Stretch | ~1183, 1112 |

| C-H Stretch (Alkyl) | ~2967 |

Note: Data is for ethyl 5-methyl-2-phenyloxazole-4-carboxylate and serves as a representative example. amazonaws.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, a detailed three-dimensional model of the electron density can be generated, from which the positions of the atoms and the bonds between them can be inferred.

In a typical single-crystal X-ray diffraction experiment for such a compound, a suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction data are collected. The structure is subsequently solved and refined using specialized software.

For Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the crystal data and refinement details are as follows researchgate.net:

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.750 (8) |

| b (Å) | 14.589 (13) |

| c (Å) | 9.397 (8) |

| β (°) | 116.872 (13) |

| Volume (ų) | 1192.3 (18) |

| Z | 4 |

| Temperature (K) | 273 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 10036 |

| Independent Reflections | 2060 |

| R-factor | 0.054 |

| wR-factor | 0.186 |

| Data-to-parameter ratio | 13.2 |

The refinement process for this related structure involved placing hydrogen atoms in idealized positions and allowing them to ride on their parent atoms researchgate.net. The final R-factor of 0.054 indicates a good agreement between the experimental diffraction data and the refined structural model researchgate.net.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, though weaker than covalent bonds, are fundamental in determining the physical properties of the solid.

In the case of the related compound, 5-Methylisoxazole-4-carboxylic acid , the crystal structure is stabilized by strong intermolecular O-H···N hydrogen bonds, which link the molecules into a one-dimensional chain researchgate.net. Additionally, weaker C-H···O hydrogen bonds are observed, which help to further stabilize the crystal packing researchgate.net.

Based on these findings for structurally related compounds, it can be inferred that the crystal packing of this compound would likely be influenced by a combination of weak hydrogen bonds (such as C-H···O and C-H···N) and potentially π-stacking interactions involving the oxazole ring. The presence of the ethyl ester group would also play a significant role in dictating the packing arrangement.

Chiroptical Spectroscopy for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy encompasses a group of techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), that are sensitive to the stereochemistry of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a sample.

Based on the chemical structure of This compound , the molecule is achiral as it does not possess a stereocenter or any other element of chirality. The molecular structure is planar with respect to the oxazole ring, and there are no substituents that would introduce asymmetry. Therefore, chiroptical spectroscopy is not an applicable technique for the stereochemical analysis of this compound, as it would not exhibit any chiroptical activity.

Theoretical and Computational Chemistry Studies of Ethyl 5 Methyloxazole 4 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and inherent reactivity of ethyl 5-methyloxazole-4-carboxylate. These studies focus on the distribution of electrons within the molecule, which dictates its chemical behavior.

The oxazole (B20620) ring, a five-membered heterocycle containing both nitrogen and oxygen, possesses a unique electronic environment. The oxygen atom is highly electronegative, leading to a non-uniform distribution of electron density and influencing the aromatic character of the ring. All atoms in the oxazole ring are sp² hybridized and planar, with unhybridized p-orbitals perpendicular to the molecular plane that contribute to a total of six non-bonding electrons.

Key parameters derived from quantum chemical calculations that shed light on the reactivity of this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. For oxazole derivatives, the HOMO-LUMO energy gap is a key factor in understanding their chemical behavior.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. In this compound, the MEP would highlight regions of negative potential, likely around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the ester group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack.

Table 1: Computed Electronic Properties of this compound and its Isomers

| Property | This compound | Ethyl 4-Methyloxazole-5-carboxylate | Ethyl 5-Methylisoxazole-4-carboxylate |

| Molecular Formula | C₇H₉NO₃ | C₇H₉NO₃ | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol | 155.15 g/mol nih.gov | 155.15 g/mol nih.gov |

| Exact Mass | 155.058243149 Da | 155.058243149 Da nih.gov | 155.058243149 Da nih.gov |

| Topological Polar Surface Area | 52.3 Ų | 52.3 Ų nih.gov | 52.3 Ų nih.gov |

| Complexity | 149 | 149 nih.gov | 149 nih.gov |

This table presents data computed by PubChem. nih.govnih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational preferences of this compound. The molecule possesses several rotatable bonds, primarily within the ethyl ester group, which can give rise to different conformers with varying energies.

Conformational analysis aims to identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt. This is achieved by systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation. The results of such an analysis are crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, as the shape of the molecule plays a key role in its biological activity.

For this compound, the orientation of the ethyl carboxylate group relative to the oxazole ring is of particular interest. The planarity of the oxazole ring is a key structural feature, but the ethyl ester group can adopt various spatial arrangements. Computational methods can predict the relative energies of these conformers and the energy barriers to their interconversion.

Prediction of Reaction Selectivity and Pathway Energetics

Theoretical chemistry provides powerful tools for predicting the selectivity of chemical reactions involving this compound and for elucidating the energetic profiles of reaction pathways. By calculating the activation energies for different potential reactions, chemists can predict which products are most likely to form.

For the oxazole ring system, electrophilic substitution is a common reaction. Theoretical studies can predict the most likely site of electrophilic attack by analyzing the electron density at different positions on the ring. Generally, for oxazole derivatives, electrophilic attack is favored at the C4 position, but this can be influenced by the presence of substituents. In the case of this compound, the electron-withdrawing nature of the carboxylate group at C4 would likely deactivate this position towards electrophilic attack, potentially directing incoming electrophiles to other positions.

Computational studies can also model the transition states of reactions, providing a detailed picture of the reaction mechanism. By mapping the entire reaction pathway, from reactants to products via the transition state, the energetic feasibility of a proposed mechanism can be assessed. This is invaluable for understanding and optimizing synthetic routes to new derivatives of this compound.

Density Functional Theory (DFT) Applications for Spectroscopic Data Interpretation

Density Functional Theory (DFT) has become an indispensable tool for the interpretation of experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating these spectroscopic properties for a given molecular structure, a direct comparison with experimental data can be made, which serves to validate the proposed structure and provide a more detailed understanding of the molecule's vibrational modes and electronic environment.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts can then be compared to experimentally obtained spectra to confirm the structural assignment of the molecule. Discrepancies between calculated and experimental values can often be explained by solvent effects or the presence of different conformers in solution, providing further insight into the molecule's behavior.

Similarly, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in an IR spectrum. The calculated vibrational modes can be visualized, allowing for the unambiguous assignment of specific peaks in the experimental spectrum to particular molecular vibrations, such as the stretching of the carbonyl group in the ester or vibrations of the oxazole ring. This level of detailed analysis is often difficult to achieve through experimental methods alone.

Applications in Medicinal Chemistry and Biological Sciences

Ethyl 5-Methyloxazole-4-carboxylate as a Privileged Scaffold for Bioactive Compound Synthesis

The isoxazole-amide structure, a key feature of derivatives of this compound, is recognized as an important scaffold for the synthesis of various active molecules. researchgate.net This structural motif is present in a wide range of biologically active compounds, demonstrating its versatility in medicinal chemistry. researchgate.net The oxazole (B20620) ring, in particular, is a valuable component in the development of new drugs and treatments due to its contribution to the chemical properties and reactivity of the resulting molecules. lookchem.com

Derivatives of this scaffold have shown a broad spectrum of biological activities, including:

Antifungal researchgate.net

Herbicidal researchgate.net

Antiviral researchgate.net

Anticancer researchgate.net

Antibacterial researchgate.net

Insecticidal researchgate.net

For instance, a series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized and showed notable fungicidal and herbicidal activities. researchgate.net This highlights the potential of the this compound core in the discovery of new agrochemicals and pharmaceuticals.

Enzyme Inhibition Studies and Mechanistic Insights

The this compound scaffold has been instrumental in the development of various enzyme inhibitors, playing a crucial role in modulating key biological pathways.

Dihydroorotate (B8406146) Dehydrogenase Inhibition and Pyrimidine (B1678525) Synthesis Pathway Modulation

Derivatives of 5-methylisoxazole-4-carboxamide (B3392548), structurally related to this compound, are known to be potent inhibitors of dihydroorotate dehydrogenase (DHODH). researchgate.net DHODH is a critical enzyme in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. researchgate.netnih.gov By inhibiting this enzyme, these compounds can effectively halt the proliferation of rapidly dividing cells, a hallmark of cancer and certain autoimmune diseases. researchgate.netnih.gov

Leflunomide, a disease-modifying antirheumatic drug (DMARD), is a well-known example of a 5-methylisoxazole-4-carboxamide derivative that, upon metabolism, forms an active metabolite that inhibits DHODH. researchgate.net This mechanism of action has been a key area of research, with studies focusing on the development of novel DHODH inhibitors with improved efficacy and reduced toxicity. researchgate.netnih.gov For example, the novel DHODH inhibitor (R)-HZ05 has shown promise in inducing cell death in mantle cell lymphoma (MCL) cells and exhibits synergistic activity when combined with tyrosine kinase inhibitors. nih.gov

The inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which can trigger S-phase arrest and apoptosis in cancer cells. nih.govnih.gov This makes DHODH a compelling therapeutic target in various cancers, including acute myeloid leukemia (AML) and MCL. nih.govnih.gov

Inhibition of Other Specific Enzymes

Beyond DHODH, derivatives of the isoxazole (B147169) scaffold have been investigated as inhibitors of other specific enzymes. For example, novel compounds based on a 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamide structure were designed as potential inhibitors of D1 protease, a crucial enzyme in plants. researchgate.netnih.gov These compounds exhibited competitive inhibition against the native spinach D1 protease, suggesting their potential as a new class of herbicides. researchgate.netnih.gov

Furthermore, the broader class of oxazole-containing compounds has been explored for the inhibition of enzymes like biotin (B1667282) carboxylase (BC), a key enzyme in fatty acid synthesis in bacteria. nih.govsemanticscholar.org While not a direct derivative, the principles of designing oxazole-based inhibitors are relevant. For instance, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) was shown to inhibit BC, highlighting the potential of this chemical class in developing new antibacterial agents. nih.govsemanticscholar.org

Receptor Ligand Design and Binding Affinity Investigations

The structural framework of this compound is utilized in the design of ligands that can bind to specific biological receptors. The isoxazole ring system provides a rigid and defined orientation of substituents, which is a desirable feature for achieving high binding affinity and selectivity.

While direct studies on this compound as a receptor ligand are not extensively detailed in the provided context, the design of related molecules offers insights. For instance, the development of D1 protease inhibitors involved computational docking studies to predict the binding energy and inhibition constant of lead compounds within the active site of the enzyme. nih.gov This approach, which is fundamental to modern drug design, can be applied to derivatives of this compound to target a wide range of receptors.

Modulatory Effects on Cellular Signal Transduction Pathways

The inhibition of key enzymes like DHODH by derivatives of this compound has profound effects on cellular signal transduction pathways. By depleting the pyrimidine pool, these compounds can induce p53 upregulation, a key tumor suppressor protein, leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, the impact of these compounds can extend to other signaling pathways. For example, UTL-5g, a novel chemoprotector with a related isoxazole structure, has been shown to lower cisplatin-induced toxicity through the inhibition of TNF-α, a key signaling molecule in inflammation. researchgate.net This demonstrates that the biological effects of these compounds are not limited to a single pathway but can have broader modulatory effects on cellular signaling networks.

Antimicrobial Activity Profile and Mechanism of Action

Several derivatives of the this compound scaffold have demonstrated promising antimicrobial activity. researchgate.net A number of synthesized compounds containing the isoxazole moiety have shown effective antibacterial and antifungal activities, with some exhibiting a Minimum Inhibitory Concentration (MIC) value of 12.5 μg/mL. researchgate.net

For example, a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates displayed moderate to good inhibition against various fungal strains, including Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, and Fusarium oxysporum. researchgate.net Another study on novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives also reported screening for antimicrobial activity against a panel of bacteria and fungi. rjstonline.com

The mechanism of antimicrobial action for many of these compounds is often linked to the inhibition of essential enzymes in the pathogens. As discussed earlier, the potential to inhibit enzymes like biotin carboxylase in bacteria presents a viable strategy for developing new antibiotics. nih.govsemanticscholar.org

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

There is currently no specific research data available in peer-reviewed literature detailing the efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. While studies have been conducted on various heterocyclic compounds, including derivatives of isoxazole and thiazole, for their antibacterial properties, the direct antibacterial activity of this compound has not been reported. researchgate.netnih.govnih.govmdpi.com

Antifungal Spectrum of Activity

Comprehensive studies on the antifungal spectrum of this compound are not currently available in the public domain. Research into related heterocyclic compounds, such as pyrazolecarboxamide and 5-aminoimidazole-4-carbohydrazonamide derivatives, has shown some antifungal potential against various fungal pathogens. mdpi.commdpi.com However, the specific activity of this compound has not been documented.

Anti-inflammatory Response Modulation

The potential for this compound to modulate anti-inflammatory responses is an area that requires further investigation.

There is no direct evidence in the existing scientific literature to suggest that this compound inhibits the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-alpha) or Interleukin-6 (IL-6). While other complex heterocyclic compounds and natural products have been investigated for their ability to inhibit these cytokines, similar studies on this compound have not been published. nih.govmdpi.comnih.govmdpi.com

Data regarding the immunomodulatory effects of this compound on the proliferation of peripheral blood mononuclear cells (PBMCs) is not available in current scientific publications.

The role of this compound in the induction of apoptosis-related signaling molecules, such as Fas and Caspase 8, has not been established in the available research. While the general mechanisms of Fas-mediated apoptosis and caspase-8 activation are well-documented, their specific induction by this compound has not been investigated. nih.govnih.gov

Anti-Cancer Research and Cytotoxic Activity Assessment

Specific studies assessing the cytotoxic activity of this compound against cancer cell lines have not been reported in the peer-reviewed literature. Research into the anti-cancer properties of related heterocyclic structures, such as isoxazole-carboxamide and pyrazole (B372694) derivatives, has been conducted, but these findings cannot be directly extrapolated to this compound. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Oxazole Derivatives

The exploration of SAR in oxazole derivatives provides a rational framework for the design of more potent and selective therapeutic agents. By systematically modifying the substituents at different positions of the oxazole ring, medicinal chemists can discern which chemical features are essential for a desired biological effect. The insights gained from these studies are instrumental in optimizing lead compounds into clinical candidates.

Impact of Substituents on Anticancer Activity

Research into oxazole derivatives as anticancer agents has revealed critical SAR insights, particularly concerning substitutions at the C2, C4, and C5 positions. One study on 2-methyl-4,5-disubstituted oxazoles, designed as analogs of the natural product Combretastatin A-4 (CA-4), demonstrated that the nature and position of substituents on the oxazole ring profoundly influence their antiproliferative activity. nih.gov

In a series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)oxazole derivatives, the substituent at the C5 position had a significant impact on cytotoxicity. For instance, replacing a phenyl group at C5 with a 2'-naphthyl group resulted in a compound with greater activity than CA-4 in several cancer cell lines. nih.gov Furthermore, the electronic properties of the substituent on the C5-phenyl ring were found to be crucial. The introduction of an electron-releasing methoxy (B1213986) group at the para-position of the C5-phenyl ring enhanced activity, while moving it to the meta-position led to a drastic decrease in potency. nih.gov

Table 1: SAR of 2-Methyl-4,5-disubstituted Oxazoles as Antiproliferative Agents

| Compound | C2-Substituent | C4-Substituent | C5-Substituent | Antiproliferative Activity (IC50) |

|---|---|---|---|---|

| Analog 1 | Methyl | 3′,4′,5′-trimethoxyphenyl | 2′-naphthyl | More active than CA-4 in 4/7 cell lines (IC50: 0.5–73.2 nM) nih.gov |

| Analog 2 | Methyl | 3′,4′,5′-trimethoxyphenyl | Phenyl | Less active than Analog 1 nih.gov |

| Analog 3 | Methyl | 3′,4′,5′-trimethoxyphenyl | p-methoxyphenyl | 3- to 9-fold increase in activity on 5/7 cell lines compared to phenyl analog nih.gov |

| Analog 4 | Methyl | 3′,4′,5′-trimethoxyphenyl | m-methoxyphenyl | Drastic reduction in activity compared to p-methoxy analog nih.gov |

| Analog 5 | Methyl | 3′,4′,5′-trimethoxyphenyl | m-fluoro-p-methoxyphenyl | IC50 values of 0.35-4.6 nM nih.gov |

| Analog 6 | Methyl | 3′,4′,5′-trimethoxyphenyl | p-ethoxyphenyl | IC50 values of 0.5–20.2 nM nih.gov |

This table is based on data presented in the study by Tron et al. (2006).

Another study focused on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates, a class of compounds structurally related to this compound. The investigation revealed that a methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate exhibited a broad range of potent cytotoxic activity against a panel of 60 human cancer cell lines. dntb.gov.ua This highlights the importance of the sulfonyl group at C5 and the carboxylate at C4 for anticancer activity.

Influence of Substituents on Antimicrobial Activity

The quest for novel antimicrobial agents has also benefited from SAR studies of oxazole derivatives. In a study of oxazole esters as potential anti-tuberculosis agents, it was found that the oxazole analogs were, on average, more potent than their corresponding oxazoline (B21484) precursors. nih.gov This suggests that the aromaticity of the oxazole ring is beneficial for antimycobacterial activity.

The nature of the ester group at the C4 position and the substituent at the C2 position were systematically varied to establish SAR. For instance, in a series of benzyl (B1604629) 2-aryloxazole-4-carboxylates, the electronic nature of the substituent on the 2-aryl ring influenced the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

Table 2: SAR of Oxazole-4-carboxylate Esters as Anti-tuberculosis Agents

| Compound | C2-Substituent | C4-Substituent | Biological Activity (MIC against M. tuberculosis H37Rv) |

|---|---|---|---|

| Oxazole Analog 1 | 4-methoxyphenyl | Benzyl ester | Active nih.gov |

| Oxazole Analog 2 | Phenyl | Benzyl ester | Active nih.gov |

| Oxazole Analog 3 | 4-chlorophenyl | Benzyl ester | Active nih.gov |

This table is based on findings from the study by Miller et al. (2010), which demonstrated that various oxazole esters exhibit anti-tuberculosis activity.

Role of Substituents in Modulating Other Biological Activities

Furthermore, research on 5-substituted oxazole-4-carboxylic acid derivatives has demonstrated their potential as inhibitors of blood platelet aggregation. nih.gov This again underscores the significance of the substitution pattern at the C4 and C5 positions, which is directly relevant to the structure of this compound.

Applications in Materials Science and Industrial Chemistry

Utilization as Building Blocks for Specialty Chemicals

Ethyl 5-methyloxazole-4-carboxylate is a significant intermediate in the multi-step synthesis of specialized organic compounds. lookchem.com Its structure allows for further chemical modifications, making it a valuable building block for more complex molecules. For instance, it is a documented key intermediate in the laboratory synthesis of certain bioactive natural products. lookchem.com

The compound can be chemically transformed through reactions like hydrolysis of the ester group to form 5-methylisoxazole-4-carboxylic acid, which can then be converted to the corresponding acyl chloride. google.com This acyl chloride is a reactive intermediate that can be coupled with various amines to create a diverse range of amide derivatives. A notable example is its use in the preparation of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, a process that highlights the compound's role in constructing molecules with specific functionalities. google.com The oxazole (B20620) core provides a stable scaffold that can be elaborated upon, demonstrating its utility in expanding chemical space for various industrial applications. lookchem.com

Development of Functional Materials Incorporating Oxazole Moieties

The oxazole ring is a component of various functional materials due to its unique electronic and photophysical properties. tandfonline.comijpsonline.com While research may not always specify this compound as the direct starting material, the synthesis of such materials often involves derivatives readily accessible from this compound. The oxazole scaffold contributes to the development of materials with applications in optics and electronics. tandfonline.comijpsonline.com

Oxazole and its isomeric cousin, isoxazole (B147169), are integral components in the design of fluorescent molecules. ijpsonline.comijpsonline.com These heterocyclic rings can form the core of or be appended to larger chromophore systems, influencing their absorption and emission characteristics. For example, pyrene-substituted isoxazole derivatives have been synthesized and shown to exhibit high fluorescence quantum yields, with some values reaching over 74%. mdpi.com

The quantum yield (Φf), a critical measure of a fluorophore's efficiency, is highly dependent on the molecular structure and its environment. While specific quantum yield data for dyes derived directly from this compound is not extensively documented in readily available literature, the properties of related oxazole and oxazine-based dyes provide insight into the potential of this chemical class.

| Dye | Quantum Yield (Φf) | Solvent |

|---|---|---|

| Rhodamine 101 | 0.913 | Ethanol |

| Cresyl Violet | 0.578 | Ethanol |

| Oxazine 170 | 0.579 | Ethanol |

| Oxazine 1 | 0.141 | Ethanol |

| HITCI | 0.283 | Ethanol |

| ASiFluor730 | 0.11 | Ethanol |

This table presents quantum yield data for various dyes to illustrate the range seen in related heterocyclic compounds. Data sourced from nih.govnih.gov.

The development of novel dyes often involves modifying core structures like oxazole to fine-tune their spectral properties for specific applications, such as biological imaging or sensing. mdpi.com

The field of organic electronics utilizes molecules with specific electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Heterocyclic compounds, including oxadiazoles (B1248032) and oxazoles, are studied for these purposes due to their thermal stability and defined electronic characteristics. nih.gov The oxazole ring, being an electron-deficient system, can be incorporated into larger conjugated structures to modulate charge transport and luminescent properties.

While direct application of this compound in commercial organic electronic devices is not prominently reported, its derivatives represent a class of compounds with potential in this area. The ability to synthesize a variety of substituted oxazoles from this building block allows for the systematic investigation of structure-property relationships essential for the rational design of new organic electronic materials. tandfonline.comijpsonline.com

Role in Agrochemical Development

The oxazole and isoxazole moieties are present in a number of biologically active compounds, including those with applications in agriculture. ijpsonline.comnih.gov Research has shown that derivatives of these heterocycles can exhibit fungicidal, herbicidal, and insecticidal properties. ijpsonline.comresearchgate.net

Ethyl 5-methylisoxazole-4-carboxylate itself has been reported to exhibit systemic antifungal activity. chemicalbook.comchemicalbook.com However, this activity is often accompanied by high levels of phytotoxicity, or damage to the host plant, which can limit its direct application in crop protection. chemicalbook.comchemicalbook.com

Comparative Studies with Structural Analogs and Isomers

Comparison with Positional Isomers of Ethyl 5-Methyloxazole-4-carboxylate

Positional isomers, while sharing the same molecular formula, can exhibit markedly different chemical and physical properties due to the varied arrangement of functional groups on the core heterocyclic ring. A prime example is the comparison between this compound and its isomer, Ethyl 4-Methyloxazole-5-carboxylate.

The key distinction lies in the placement of the methyl and ethyl carboxylate groups on the oxazole (B20620) ring. In this compound, the methyl group is at position 5 and the ester at position 4, whereas in Ethyl 4-Methyloxazole-5-carboxylate, these positions are reversed. nih.govuni.lu This seemingly minor shift significantly alters the electronic distribution and steric environment of the molecule.

Table 1: Comparison of Positional Isomers

| Property | This compound | Ethyl 4-Methyloxazole-5-carboxylate |

| Molecular Formula | C₇H₉NO₃ | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol | 155.15 g/mol nih.gov |

| IUPAC Name | ethyl 5-methyl-1,3-oxazole-4-carboxylate | ethyl 4-methyl-1,3-oxazole-5-carboxylate nih.gov |

| CAS Number | Not available in search results | 20485-39-6 nih.gov |

Data sourced from PubChem.

The differential positioning of the electron-withdrawing ethyl carboxylate group and the electron-donating methyl group influences the reactivity of the oxazole ring. For instance, electrophilic aromatic substitution, which typically occurs at the C5 position in oxazoles, would be directed differently in these two isomers. differencebetween.com Similarly, the accessibility of the nitrogen atom for potential interactions with biological targets can be affected by the steric hindrance imposed by the adjacent substituents. These structural nuances can translate into different binding affinities for receptors and enzymes, ultimately leading to divergent biological activities.

Comparative Analysis with Isoxazole (B147169) Derivatives

A fascinating area of comparative molecular analysis involves isoxazole derivatives, which are constitutional isomers of oxazoles. differencebetween.com The isoxazole ring, featuring adjacent nitrogen and oxygen atoms, presents a different electronic and steric profile compared to the 1,3-arrangement in oxazoles. differencebetween.comdifference.wiki A pertinent comparison can be drawn between this compound and Ethyl 5-Methylisoxazole-4-carboxylate.

Both compounds share the same molecular formula and weight but differ in the arrangement of heteroatoms within the five-membered ring. uni.lunih.gov This fundamental difference in the heterocyclic core is a classic example of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to enhance a desired biological activity or reduce toxicity. nih.govnih.govyoutube.com

Table 2: Comparison of Oxazole and Isoxazole Derivatives

| Property | This compound | Ethyl 5-Methylisoxazole-4-carboxylate |

| Molecular Formula | C₇H₉NO₃ | C₇H₉NO₃ nih.gov |

| Molecular Weight | 155.15 g/mol | 155.15 g/mol nih.govsigmaaldrich.com |

| IUPAC Name | ethyl 5-methyl-1,3-oxazole-4-carboxylate | ethyl 5-methyl-1,2-oxazole-4-carboxylate nih.gov |

| CAS Number | Not available in search results | 51135-73-0 nih.govsigmaaldrich.compharmaffiliates.combldpharm.com |

| Density | Not available in search results | 1.118 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not available in search results | n20/D 1.460 sigmaaldrich.com |

Data sourced from PubChem and other chemical suppliers.

The isoxazole ring in Ethyl 5-Methylisoxazole-4-carboxylate is generally considered to have weaker aromatic character than the oxazole ring. rsc.org The adjacent arrangement of the electronegative oxygen and nitrogen atoms in the isoxazole ring influences its dipole moment and hydrogen bonding capacity, which can have profound implications for its interaction with biological macromolecules. difference.wiki Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. researchgate.net The subtle change from an oxazole to an isoxazole core can therefore be a powerful strategy in drug design to modulate a compound's pharmacological profile.

Structural and Functional Divergence in Heteroaromatic Scaffolds for Biological Activity

The comparison of this compound with its positional and isoxazole-based isomers underscores a fundamental principle in medicinal chemistry: the structure of a molecule dictates its function. nih.govresearchgate.net Heteroaromatic scaffolds, such as oxazoles and isoxazoles, are privileged structures in drug discovery due to their ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. rsc.orgresearchgate.net

The specific arrangement of heteroatoms and substituents on the ring system creates a unique three-dimensional shape and electronic landscape that determines the molecule's binding affinity and selectivity for a particular protein or enzyme. researchgate.netacs.org For example, the replacement of an oxazole ring with an isoxazole ring can alter the geometry of the molecule, potentially allowing it to fit into a different binding pocket or interact with different amino acid residues. difference.wikirsc.org

Future Research Directions and Emerging Trends

Exploration of Novel and Convergent Synthetic Pathways

The synthesis of oxazoles has been a subject of extensive research, with established methods like the Robinson-Gabriel synthesis, Fischer oxazole (B20620) synthesis, and the van Leusen reaction forming the foundation. ijpsonline.compharmaguideline.com However, the future of synthesizing Ethyl 5-Methyloxazole-4-carboxylate and its analogs lies in the development of more efficient, versatile, and convergent strategies.

Convergent synthetic methods, where different fragments of the molecule are prepared separately and then combined, are being explored to rapidly generate libraries of oxazole derivatives for screening. nih.gov A notable trend is the development of one-pot reactions and multi-component strategies that combine several synthetic steps without isolating intermediates, thereby increasing efficiency and reducing waste. tandfonline.comijpsonline.com For instance, the van Leusen oxazole synthesis, which traditionally produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), is being adapted for one-pot syntheses of more complex derivatives. ijpsonline.comnih.gov

Recent advancements include palladium-catalyzed direct C-H arylation for creating 2,5-disubstituted oxazoles and iodine-catalyzed tandem oxidative cyclizations, which offer excellent functional group compatibility. organic-chemistry.org A particularly promising future direction is the direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids using activating agents like triflylpyridinium, which proceeds through an in-situ generated acylpyridinium salt intermediate. nih.gov The exploration of such novel pathways will be crucial for the efficient and diverse production of this compound derivatives.

Table 1: Comparison of Selected Synthetic Methods for Oxazoles

| Method | Description | Advantages |

|---|---|---|

| Van Leusen Synthesis | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.comnih.gov | Mild conditions, good for 5-substituted oxazoles. nih.gov |

| Robinson-Gabriel Synthesis | Cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com | A classic and well-established method. |

| Direct C-H Arylation | Palladium-catalyzed coupling of oxazoles with aryl halides or triflates. organic-chemistry.org | High regioselectivity at C-2 or C-5. organic-chemistry.org |

| Iodine-Catalyzed Oxidative Cyclization | Tandem reaction using iodine as a catalyst to form 2,5-disubstituted oxazoles. organic-chemistry.org | Metal-free, wide substrate scope. organic-chemistry.org |

| Direct Synthesis from Carboxylic Acids | Activation of carboxylic acids followed by reaction with isocyanoacetates. nih.gov | Avoids pre-generation of activated derivatives, broad scope. nih.gov |

Advanced Mechanistic Studies Utilizing in situ Spectroscopy

A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and designing new ones. Future research will increasingly rely on advanced spectroscopic techniques to study the synthesis of this compound in real-time. In situ spectroscopy allows for the observation of reactive intermediates and the elucidation of reaction pathways without the need for isolation.

Techniques such as operando Infrared (IR) and Electron Paramagnetic Resonance (EPR) spectroscopy are already being used to investigate the mechanisms of oxazole synthesis. For example, these methods have been employed to confirm the involvement of acyl cations and Ag(II) intermediates in silver-catalyzed oxidative decarboxylation-cyclization reactions to form oxazoles. lookchem.com Similarly, mechanistic studies of electrochemical syntheses have suggested the generation of key intermediates like acyloxyphosphonium ions. rsc.org

Applying these advanced spectroscopic tools to established methods like the van Leusen or Robinson-Gabriel synthesis for this compound could reveal new insights, leading to improved yields, reduced reaction times, and better control over regioselectivity. The isolation of intermediate products, as demonstrated in the study of imidazoxazinone synthesis, combined with spectroscopic analysis, provides a powerful approach to understanding complex reaction pathways. nih.gov

Integration of Artificial Intelligence and Machine Learning in Oxazole Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and evaluation of new molecules. astrazeneca.commednexus.org These computational tools are being increasingly applied to the oxazole scaffold to predict biological activity and design novel compounds with desired properties. nih.govbohrium.com

Future research on this compound will leverage AI and ML in several ways:

Virtual Screening: ML models, such as graph neural networks, can screen vast virtual libraries of potential oxazole derivatives to identify candidates with high predicted activity against a specific biological target. astrazeneca.com This approach has been successfully used to identify novel oxazole derivatives as potential antiviral agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Predictive QSAR models can be developed to establish a mathematical relationship between the chemical structure of oxazole derivatives and their biological activity. These models help in understanding which structural modifications on the this compound core are likely to enhance therapeutic efficacy. nih.gov

De Novo Design: AI algorithms, including variational autoencoders and deep reinforcement learning, can generate entirely new oxazole-based molecular structures that are optimized for specific properties like target binding affinity and low toxicity. nih.govyoutube.com

ADME/Toxicity Prediction: In silico tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profiles of designed molecules, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. jcchems.com

The integration of these AI and ML methods will significantly reduce the time and cost associated with discovering new therapeutic agents and functional materials based on the this compound scaffold. bohrium.com

Development of Targeted Biological Probes and Therapeutics Based on the Oxazole Scaffold

The oxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets through various non-covalent interactions. researchgate.nettandfonline.com Its structural flexibility allows for substitution at three different positions, making it an attractive core for the development of targeted therapeutics and biological probes. researchgate.netnih.gov

The future for this compound in this area is twofold:

Therapeutic Agents: The scaffold is a key component in compounds being investigated for numerous diseases. Oxazole derivatives have shown promise as anticancer agents (inhibiting targets like tubulin and various protein kinases), T-type calcium channel blockers for cardiovascular diseases, and hypoglycemic agents for diabetes. nih.govbenthamscience.comnih.gov Future work will involve using the this compound core to design and synthesize novel, potent, and selective inhibitors for specific enzymes or receptors implicated in disease. nih.gov

Biological Probes: The oxazole structure can be functionalized with fluorophores to create chemical sensors or biological probes. For example, pyrene-functionalized azoles have been developed as fluorophoric chemosensors. mdpi.com By attaching a fluorescent moiety to the this compound structure, researchers can develop probes to visualize and study biological processes or to quantify the concentration of specific analytes in biological systems.

The versatility of the oxazole scaffold ensures that its derivatives, including those originating from this compound, will continue to be a major focus of research for discovering new and effective therapeutic agents. researchgate.net

Sustainable Synthesis and Manufacturing Processes for Oxazole Derivatives

The principles of green chemistry are becoming increasingly important in chemical synthesis and manufacturing to minimize environmental impact. ijpsonline.com Future research will focus on developing sustainable and eco-friendly methods for producing this compound and other oxazole derivatives.

Key trends in green synthetic approaches for oxazoles include:

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsonline.comijpsonline.com

Green Solvents: The use of hazardous organic solvents is being replaced by more environmentally benign alternatives like ionic liquids, deep-eutectic solvents, or even water. ijpsonline.comresearchgate.net

Catalysis: Employing efficient catalysts, including metal catalysts (e.g., copper, palladium) and organocatalysts, can improve reaction rates and selectivity, often under milder conditions. ijpsonline.com

Electrochemical Synthesis: Electrosynthesis is a powerful green tool that uses electric current to drive reactions, often avoiding the need for chemical oxidants or reductants and reducing waste. rsc.org Electrochemical methods for oxazole synthesis have been developed that feature high atom economy and operate under mild, catalyst-free conditions. rsc.org

Adopting these green chemistry principles for the synthesis of this compound will not only reduce the environmental footprint of its production but also often leads to increased yields, higher purity, and more cost-effective manufacturing processes. ijpsonline.com

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-Methyloxazole-4-carboxylate, and how can intermediates be characterized?

The compound can be synthesized via cyclocondensation reactions. For instance, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form intermediates like 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, which can undergo basic hydrolysis to yield carboxylic acid derivatives . Characterization of intermediates typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is recommended for resolving ambiguities in stereochemistry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Avoid skin/eye contact and inhalation. Use personal protective equipment (PPE) and ensure proper ventilation. Store the compound refrigerated in tightly sealed containers to prevent moisture ingress and electrostatic charge buildup. Dispose of waste via licensed facilities in compliance with regional regulations .

Advanced Research Questions

Q. How can X-ray crystallography and refinement tools like SHELXL resolve crystal structure ambiguities in this compound?

SHELXL is widely used for refining small-molecule crystal structures. For this compound, high-resolution diffraction data can be collected, and hydrogen atoms are typically placed in calculated positions. Torsion angle restraints and thermal parameter constraints help address disorder in flexible regions. Validation using tools like PLATON or CCDC Mercury ensures structural accuracy . ORTEP-3 can visualize puckering or non-planar distortions in the oxazole ring .

Q. How can spectral data discrepancies (e.g., NMR/IR) between experimental and computational results be resolved?

Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in density functional theory (DFT) calculations. To address this:

- Compare experimental NMR (in deuterated solvents) with DFT-predicted chemical shifts using the gauge-including atomic orbital (GIAO) method.

- Use variable-temperature NMR to assess dynamic effects.

- For IR, analyze solvent-free spectra and cross-validate with harmonic vibrational frequency calculations .